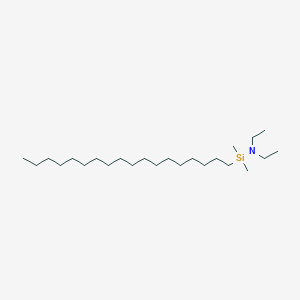
Diethylaminooctadecyldimethylsilane
Übersicht
Beschreibung
Diethylaminooctadecyldimethylsilane is an organosilicon compound with the molecular formula C24H53NSi . It has a molecular weight of 383.8 g/mol . The IUPAC name for this compound is N-[dimethyl(octadecyl)silyl]-N-ethylethanamine .
Molecular Structure Analysis
The molecular structure of this compound includes a long carbon chain attached to a silicon atom, which is also bound to two methyl groups and a diethylamino group . The InChI string for this compound isInChI=1S/C24H53NSi/c1-6-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-26(4,5)25(7-2)8-3/h6-24H2,1-5H3 . Physical and Chemical Properties Analysis
This compound has a molecular weight of 383.8 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 20 . The exact mass and monoisotopic mass of the compound are 383.394727229 g/mol . The topological polar surface area of the compound is 3.2 Ų . The heavy atom count is 26 .Wissenschaftliche Forschungsanwendungen
Surface Modification and Biomedical Applications
Research on polydimethylsiloxane (PDMS) and its derivatives, including diethylaminooctadecyldimethylsilane, highlights their extensive utility in modifying surface properties for various applications. One significant area of application is in the biomedical field, where PDMS's biocompatibility and its derivatives are leveraged. PDMS is utilized for the development of medical devices, elastomers, and as a component in the textile industry for water-repellent coatings due to its viscoelastic, hydrophobic, and cytocompatible properties (Q. Zaman et al., 2019). The study by Zaman et al. (2019) provides a comprehensive review on the synthesis, characterization, and broad applications of PDMS and its copolymers, underlining the material's significance in modern manufacturing and research.
Microfluidics and Neuroscience Research
The integration of PDMS in microfluidics and neuroscience research is highlighted by its application in fabricating microelectrode array (MEA) devices. These devices incorporate microfluidic features that allow for the electrophysiological observations on compartmentalized neuronal cultures, which can be crucial for neurodegenerative disease research and pharmaceutical development. PDMS's ease of bonding with other materials, as explored through aminosilane-mediated methods, showcases its flexibility and utility in creating complex microsystems (Yufei Ren et al., 2015).
Bio-assay Enhancements and Laboratory Innovations
Further, PDMS has been instrumental in enhancing bio-assay platforms. Its properties facilitate the absorption of small molecules, impacting drug bioavailability in microfluidic devices like "Organs-on-Chip." This has spurred development in assays to compare the absorption of drugs by PDMS, aiming to mitigate its impact and improve the fidelity of bio-assays (B. V. van Meer et al., 2017). Additionally, PDMS's role in rapid prototyping of complex 3D structures for lab-on-a-chip applications underscores its versatility in creating novel chip geometries for diverse analytical and biomedical applications (T. Femmer et al., 2015).
Zukünftige Richtungen
While specific future directions for Diethylaminooctadecyldimethylsilane are not available, research in the field of organosilicon compounds is ongoing. For instance, there is interest in the development of desalination membranes by interfacial polymerization . Additionally, there is ongoing research into the potential of metal-organic frameworks and the use of directed evolution in protein engineering .
Eigenschaften
IUPAC Name |
N-[dimethyl(octadecyl)silyl]-N-ethylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H53NSi/c1-6-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-26(4,5)25(7-2)8-3/h6-24H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYPHWGQEEGAAKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[Si](C)(C)N(CC)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H53NSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98984-76-0 | |
| Record name | Octadecyldimethyl(N,N-diethylamino)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


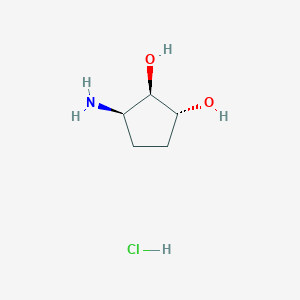
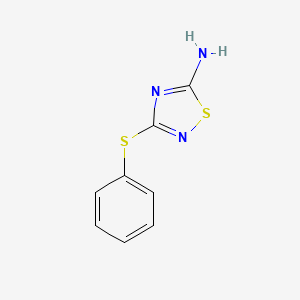
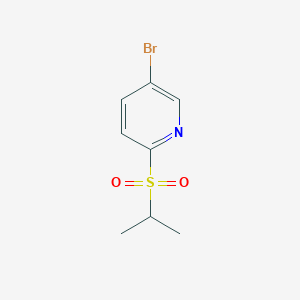

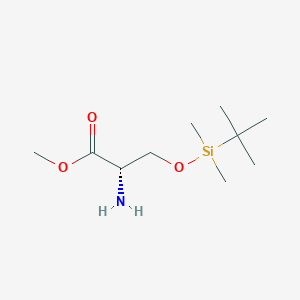
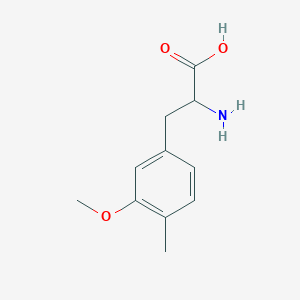
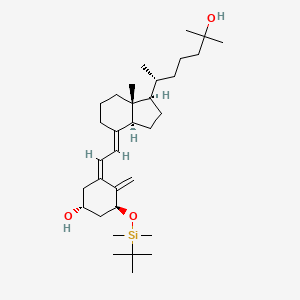
![3-Ethoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzaldehyde](/img/structure/B3176289.png)
![2-Amino-5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B3176298.png)
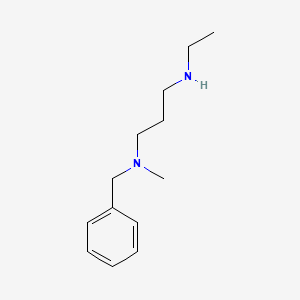

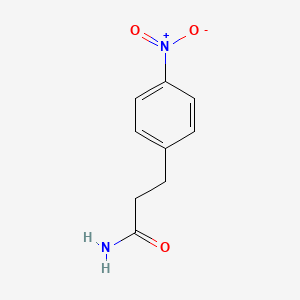
![[2-(Propylthio)phenyl]amine hydrochloride](/img/structure/B3176319.png)
![1-ethyl-1H-imidazo[4,5-c]quinoline](/img/structure/B3176333.png)
